1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine
Overview
Description
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine is an organic compound with the molecular formula C7H4ClF3N3O2 This compound is characterized by the presence of a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a hydrazine moiety
Scientific Research Applications
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Future Directions
The future directions of research on “1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine” and related compounds could involve discovering novel applications in various fields. Trifluoromethylpyridine derivatives, for instance, have found use in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .
Preparation Methods
The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 5-chloro-2-nitro-4-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-[5-Chloro-2-amino-4-(trifluoromethyl)phenyl]hydrazine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine can be compared with other similar compounds such as:
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]amine: Similar structure but lacks the hydrazine moiety.
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]ethanol: Contains an ethanol group instead of a hydrazine moiety.
1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]methane: Contains a methane group instead of a hydrazine moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N3O2/c8-4-2-5(13-12)6(14(15)16)1-3(4)7(9,10)11/h1-2,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRHMRNOEVKULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])NN)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396799 | |
Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-07-9 | |
Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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